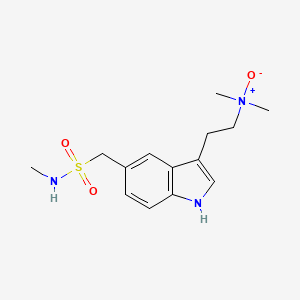

Sumatriptan N-Oxide

Descripción

Significance within Pharmaceutical Related Substances Research

In the pharmaceutical industry, the identification and characterization of impurities and degradation products are mandated by stringent regulatory guidelines. researchgate.net Sumatriptan N-Oxide is classified as a potential related substance of Sumatriptan. synzeal.comresearchgate.nettheclinivex.com Its presence in the final drug product, even in minute quantities (typically with a threshold of ≥ 0.1%), necessitates thorough investigation. researchgate.net The formation of this N-oxide can occur during the synthesis of Sumatriptan or as a degradation product, highlighting the importance of understanding its formation pathways to ensure the quality, safety, and efficacy of the final pharmaceutical formulation. researchgate.netchemicalbook.com

Overview of its Relevance in Chemical and Biochemical Investigations

From a biochemical perspective, this compound is a product of in-vivo metabolism of Sumatriptan. wikipedia.orgbiosynth.com The primary metabolic route for Sumatriptan is via monoamine oxidase A (MAO-A), leading to an indole acetic acid derivative. wikipedia.orgnih.gov However, cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6, can also metabolize Sumatriptan, leading to the formation of this compound, among other metabolites. nih.gov Studying this metabolite helps in understanding the complete metabolic fate of Sumatriptan in the human body. nih.gov

Chemically, this compound serves as a reference standard for developing and validating analytical methods aimed at detecting and quantifying impurities in Sumatriptan drug substances and products. synzeal.com Its synthesis and characterization are crucial for these analytical applications. A common synthetic route involves the oxidation of Sumatriptan using reagents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. researchgate.net

Chemical and Physical Properties

The distinct chemical structure of this compound results in different physical and chemical properties compared to the parent drug, Sumatriptan.

| Property | Value |

| Molecular Formula | C14H21N3O3S |

| Molecular Weight | 311.40 g/mol |

| IUPAC Name | N,N-dimethyl-2-(5-((N-methylsulfamoyl)methyl)-1H-indol-3-yl)ethan-1-amine oxide |

| CAS Number | 212069-94-8 |

| Appearance | Solid |

Table 1: Chemical and Physical Properties of this compound. synzeal.combiosynth.com

Analytical Characterization

Various analytical techniques are employed to identify and quantify this compound.

| Analytical Technique | Findings |

| HPLC | Utilized for the separation and quantification of Sumatriptan and its impurities, including the N-oxide. srce.hrsrce.hr |

| LC-MS/MS | Enables the sensitive and specific detection and structural elucidation of this compound in complex matrices like biological fluids. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 311.4 [M+H]+ for this compound. |

| NMR Spectroscopy | ¹H NMR spectroscopy reveals deshielding of the CH2CH2N(CH3)2 moiety protons compared to Sumatriptan, confirming the presence of the N-oxide group. researchgate.net |

| Voltammetry | Electrochemical methods have been developed for the sensitive detection of Sumatriptan, which can be adapted for the analysis of its N-oxide. srce.hrsrce.hrnih.gov |

Table 2: Analytical Techniques for the Characterization of this compound.

Research Findings on Synthesis and Metabolism

The synthesis of this compound is often achieved through the controlled oxidation of Sumatriptan. One documented method employs sodium tungstate and hydrogen peroxide in the presence of methanesulphonic acid, which provides a straightforward and efficient route to obtain the N-oxide derivative. researchgate.net

Metabolic studies have shown that while monoamine oxidase A is the primary enzyme responsible for Sumatriptan's metabolism, cytochrome P450 enzymes also play a role. wikipedia.orgnih.gov Specifically, in-vitro studies using human recombinant enzymes have demonstrated that CYP1A2 and CYP2D6 can convert Sumatriptan to this compound. nih.gov This finding is significant for understanding potential drug-drug interactions and variability in patient metabolism. While this compound is a metabolite, it is generally considered to have reduced or no significant pharmacological activity compared to the parent compound.

Propiedades

IUPAC Name |

N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYJEBKFWDYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175429 | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212069-94-8 | |

| Record name | Sumatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GR-112504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V0XCT6AGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Formation Mechanisms of Sumatriptan N-oxide

Directed Chemical Synthesis Pathways for Sumatriptan N-Oxide

The intentional synthesis of this compound is primarily achieved for its use as a reference standard in analytical testing to quantify its presence as an impurity in the bulk drug or final dosage forms.

The most direct method for synthesizing this compound involves the controlled oxidation of Sumatriptan. researchgate.net The tertiary amine of the dimethylaminoethyl group on the indole ring is susceptible to oxidation, leading to the corresponding N-oxide. researchgate.netgoogle.com

Common laboratory methods employ strong oxidizing agents. One established pathway uses hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to achieve the oxidation of the sumatriptan molecule. Another specific and efficient method involves a tungstate-catalyzed oxidation. In this process, Sumatriptan is treated with hydrogen peroxide in a methanolic medium containing sodium tungstate and methanesulphonic acid. researchgate.net This approach has been successfully applied to synthesize N-oxides of several triptan-class compounds. researchgate.net

The resulting molecule has a molecular weight of 311.4 g/mol , an increase of 16 atomic mass units from the parent Sumatriptan, corresponding to the addition of a single oxygen atom. researchgate.netlgcstandards.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized N-oxide while minimizing further degradation. For the tungstate-catalyzed method, specific conditions have been identified to ensure an efficient reaction. The process is typically maintained at a temperature of 50-55°C for a duration of 3 to 5 hours. researchgate.net The reaction's progress is monitored using techniques like thin-layer chromatography (TLC). researchgate.net For other oxidative methods, such as those using H₂O₂ or mCPBA, reactions are generally conducted at lower temperatures, between 25–40°C, for longer periods, ranging from 6 to 24 hours, often under an inert atmosphere to prevent over-oxidation.

Table 1: Optimized Conditions for Directed Synthesis of this compound

| Method | Oxidizing Agent(s) | Catalyst/Acid | Temperature | Duration | Source |

|---|---|---|---|---|---|

| Tungstate-Catalyzed Oxidation | Hydrogen Peroxide (30%) | Sodium Tungstate, Methanesulphonic Acid | 50-55°C | 3-5 hours | researchgate.net |

| General Oxidation | Hydrogen Peroxide or mCPBA | Not specified | 25-40°C | 6-24 hours |

Oxidation Reactions of Sumatriptan Precursors.

Unintended Chemical Formation Pathways of this compound

The formation of this compound is a significant concern in the manufacturing and storage of Sumatriptan-containing pharmaceuticals, where it is considered a degradation impurity, also known as Sumatriptan EP Impurity D. chemicalbook.comjocpr.com

Sumatriptan is highly susceptible to oxidative degradation, with the primary pathway being the formation of the N-oxide on the dimethylamino group. researchgate.netjocpr.com This degradation can occur spontaneously when the drug product is exposed to oxidative stress, heat, and light. prezi.comnih.govgeneesmiddeleninformatiebank.nl

Forced degradation studies, which intentionally subject the drug to harsh conditions, confirm this vulnerability. Sumatriptan succinate was found to degrade under oxidative conditions, particularly when heated to 90°C. nih.govresearchgate.net Studies on oral film formulations of triptans have shown that the N-oxide is a well-known degradation product that can form during storage, compromising the quality of the pharmaceutical composition. google.com The high surface area of film formulations can make them particularly prone to oxidation.

Table 2: Formation of this compound in Oral Film During Accelerated Stability Testing

| Storage Condition | Duration | N-Oxide Formation (%) | Source |

|---|---|---|---|

| 60°C | 1 month | 1.2 | |

| 60°C | 3 months | 3.5 |

Environmental factors and the excipients used in a formulation play a critical role in the rate of this compound generation. prezi.comgoogle.com Exposure to light is a key factor, and photostability studies have shown that the product is not stable when unprotected, necessitating storage in its original, light-protective packaging. geneesmiddeleninformatiebank.nl

Certain excipients can unexpectedly promote oxidative degradation. For instance, in oral liquid formulations, the presence of sorbitol was found to significantly contribute to drug degradation. google.com This is hypothesized to be due to its high number of hydroxyl groups, which can participate in hydrogen bonding that helps dissolve and retain oxygen in the aqueous formulation, thereby increasing oxidative degradation. google.com Glycerin was also observed to cause a temperature-dependent increase in a related impurity. google.com

Conversely, the inclusion of antioxidants can stabilize the formulation. Thiol-containing agents like glutathione or cysteine have been shown to suppress N-oxide formation in oral films. google.com Similarly, propyl gallate significantly prevented the growth of oxidative impurities in liquid compositions. google.com The pH of the formulation is another critical factor; maintaining a pH between 4 and 6 can help stabilize the tertiary amine group against oxidation.

Table 3: Impact of Excipients on Sumatriptan Degradation in Liquid Formulation at 40°C

| Formulation Component | Observation | Source |

|---|---|---|

| Sorbitol | Significantly contributed to drug degradation. | google.com |

| Glycerin | Led to a temperature-dependent increase in an impurity. | google.com |

| Propylene Glycol | Helped to minimize impurity formation compared to other polyols. | google.com |

| Propyl Gallate (Antioxidant) | Significantly prevented the growth of oxidative impurities. | google.com |

Metabolic Studies of Sumatriptan N-oxide Precursors in in Vitro and Pre-clinical Animal Models

Enzymatic Pathways Leading to Sumatriptan N-Oxide Formation

In vitro studies utilizing human recombinant enzymes have demonstrated the involvement of specific CYP isoenzymes in the metabolism of sumatriptan. nih.gov Notably, CYP1A2 and CYP2D6 have been identified as catalysts in the formation of this compound. nih.gov While these enzymes also produce other metabolites, such as N-desmethyl sumatriptan, their contribution to the N-oxidation of the parent compound is a recognized, albeit less primary, metabolic pathway. nih.govnih.gov

Incubation of sumatriptan with recombinant CYP1A2 and CYP2D6 resulted in the detection of small quantities of this compound, estimated to be around 2% and 1% of the maximum possible concentration, respectively. nih.gov In contrast, other tested CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4, did not produce detectable levels of the N-oxide metabolite. nih.gov This highlights the specificity of CYP1A2 and CYP2D6 in this particular metabolic reaction.

Flavin-containing monooxygenases are a class of enzymes known to catalyze the N-oxygenation of various xenobiotics containing a nucleophilic heteroatom. researchgate.netnih.gov The formation of N-oxide metabolites from tertiary amines is a characteristic reaction catalyzed by FMOs. researchgate.net In the context of sumatriptan metabolism, FMOs, particularly FMO1 and FMO3, are considered primary contributors to the formation of this compound. researchgate.netnih.gov These enzymes are proficient in oxidizing compounds with soft nucleophilic centers, such as the nitrogen atom in the dimethylamino group of sumatriptan. researchgate.net

Role of Cytochrome P450 Isoenzymes (CYP) in N-Oxidation.

Identification of Other In Vitro Metabolic Products from this compound Precursors

In vitro metabolic studies of sumatriptan have identified several other metabolites in addition to this compound. The primary metabolic pathway for sumatriptan involves oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of an indole acetic acid analogue, which is the major metabolite. hres.canih.gov This inactive metabolite can be further conjugated with glucuronic acid. nih.gov

In addition to the N-oxide, CYP enzymes, particularly CYP1A2, CYP2C19, and CYP2D6, are responsible for the formation of N-desmethyl sumatriptan. nih.govnih.gov Further demethylation of N-desmethyl sumatriptan by CYP1A2 and CYP2D6 can lead to the formation of N,N-didesmethyl sumatriptan. nih.govnih.gov These demethylated metabolites can also be substrates for MAO-A. nih.gov

Analytical Method Development and Validation for Sumatriptan N-oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Sumatriptan N-Oxide from its parent drug and other related substances. The increased polarity of the N-oxide compared to Sumatriptan typically results in its earlier elution in reversed-phase systems.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. nih.govrjptonline.org Reversed-phase HPLC, often utilizing C18 or C8 columns, is the most common approach. rjptonline.org

A variety of mobile phase compositions have been successfully employed. One method uses a mixture of acetonitrile, methanol, and triethylamine (pH 2.5 with ortho-phosphoric acid) in a ratio of 10:10:80 (v/v/v). rjptonline.org Another established method involves a mobile phase of methanol and 10 M ammonium acetate solution (9:1 v/v). For simultaneous analysis of Sumatriptan and its impurities, a gradient elution with a perchlorate buffer and acetonitrile has been developed. rasayanjournal.co.in The detection is typically carried out using a UV detector, with wavelengths set at 221 nm, 225 nm, or 282 nm depending on the specific method and analytical goals. rjptonline.org

Forced degradation studies, which are crucial for establishing the stability-indicating nature of an analytical method, have demonstrated that this compound can be effectively separated from degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and heat. rjptonline.orgrasayanjournal.co.injocpr.com The robustness of these HPLC methods is validated by deliberately altering parameters like flow rate and column temperature to ensure the method's reliability. jocpr.com

Table 1: Exemplary HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | C8 ODS Inertsil (250x4.6mm, 5µm) rjptonline.org | L1 packing (e.g., C18) (4.6x25cm, 5µm) | ACE 5 C18 PFP (250x4.6mm, 5µm) rasayanjournal.co.in |

| Mobile Phase | Acetonitrile:Methanol:Triethylamine (10:10:80) rjptonline.org | Methanol:10M Ammonium Acetate (9:1) | Gradient with Perchlorate buffer and Acetonitrile rasayanjournal.co.in |

| Flow Rate | 1.0 mL/min rjptonline.org | 1.5 mL/min | 1.0 mL/min rasayanjournal.co.in |

| Detection | PDA at 221 nm rjptonline.org | UV at 282 nm | UV at 230 nm rasayanjournal.co.in |

| Relative Retention Time | - | ~0.3 | - |

This table is for illustrative purposes and specific conditions may vary.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for analyzing this compound. omicsonline.orgijpbs.com These methods often utilize columns with smaller particle sizes (e.g., 1.7 µm or 1.8 µm), leading to shorter run times. omicsonline.orgijpbs.comasianpubs.org

One UPLC method for the simultaneous determination of Sumatriptan and Naproxen employs a Zorbax SB C-18 column (50 mm x 4.6 mm, 1.8 µm) with a gradient elution of 0.2% ortho-phosphoric acid in water and an acetonitrile/water mixture. omicsonline.org Another method for analyzing related substances uses an Acquity CSH C18 column (100 mm x 2.1 mm, 1.7 µm) with an isocratic mobile phase of Milli-Q water, acetonitrile, and glacial acetic acid. asianpubs.org The detection wavelength is commonly set around 225 nm. omicsonline.org

UPLC methods have also been validated as stability-indicating, effectively separating the parent drug from degradation products, including the N-oxide, under various stress conditions. omicsonline.orgasianpubs.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of this compound.

Mass Spectrometry (MS and HRMS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique, typically in the positive ion mode, where the protonated molecule [M+H]+ is observed. nih.gov For this compound, this corresponds to a mass-to-charge ratio (m/z) of approximately 312, which is 16 mass units higher than that of Sumatriptan, confirming the addition of an oxygen atom. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which further aids in the definitive identification of this compound and its differentiation from other potential metabolites or impurities. nih.gov LC-MS/MS methods, operating in multiple reaction monitoring (MRM) mode, offer high sensitivity and selectivity for quantification in complex matrices like plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. researchgate.net In the ¹H NMR spectrum of this compound, the protons of the N,N-dimethylaminoethyl group show a characteristic downfield shift compared to the parent Sumatriptan, indicating the deshielding effect of the N-oxide moiety. researchgate.net Specifically, the peak for the six protons of the two methyl groups shifts, as do the peaks for the four protons of the ethyl chain. researchgate.net Comprehensive characterization data for this compound standards often includes ¹H NMR, ¹³C NMR, and other 2D NMR experiments. daicelpharmastandards.com

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible spectroscopy is a fundamental technique used for the detection of this compound, particularly in HPLC and UPLC methods. The UV spectrum of Sumatriptan and its N-oxide shows absorption maxima that allow for their detection. While specific maxima for the pure N-oxide are not always detailed in general literature, methods for Sumatriptan analysis often use wavelengths such as 220 nm, 225 nm, 226 nm, 228 nm, and 282 nm. rjptonline.orgtandfonline.com The choice of wavelength is often a compromise to achieve good sensitivity for both the parent drug and its related impurities, including the N-oxide. jocpr.com UV-Vis spectroscopy can also be used for purity assessments by comparing the spectrum of a sample to that of a reference standard.

Electrochemical Detection Methodologies

The electrochemical detection of this compound is an area of ongoing research. While direct studies on the N-oxide are limited, the well-established electrochemical analysis of the parent compound, sumatriptan, provides a strong foundation for the development of methodologies for its metabolite. Various voltammetric techniques, often employing chemically modified electrodes, have demonstrated high sensitivity and selectivity for sumatriptan, and these approaches are adaptable for the detection of this compound.

Voltammetric methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are primary techniques explored for the analysis of electroactive compounds like sumatriptan and its metabolites. mdpi.comiapchem.org The core principle of these methods involves applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The oxidation of sumatriptan at the electrode surface is the basis for its detection. electrochemsci.org

To enhance the sensitivity and selectivity of these measurements, researchers have focused on the modification of working electrodes. These modifications aim to increase the electrode's active surface area and facilitate faster electron transfer.

Key Electrode Modifications for Sumatriptan Analysis (Potentially Applicable to this compound):

Nanosheet-Modified Screen-Printed Electrodes (SPEs): Electrodes modified with materials like cobalt molybdate (CoMoO₄) nanosheets have shown to significantly improve the electrochemical response for sumatriptan. iapchem.orgnih.gov These nanosheets enhance the catalytic activity towards the analyte's oxidation. nih.gov

Layered Double Hydroxide (LDH) Modified SPEs: The use of Ni-Co LDH hollow nanostructures has been reported to enhance the electron transport rate and reduce the overpotential required for sumatriptan oxidation. mdpi.com

Carbon-Based Material Modifications: Glassy carbon electrodes (GCEs) modified with a combination of carbon black and titanium dioxide (CB-TiO₂) have been developed for the highly sensitive determination of sumatriptan. mdpi.comresearchgate.net Other carbon-based modifiers include mesoporous carbon, which offers a large surface area. scispace.com

Metal-Organic Framework (MOF) Modified Electrodes: Zinc-based MOFs have been used to modify pencil graphite electrodes, creating a porous substrate that effectively immobilizes the modifier and enhances the detection of sumatriptan. nih.gov

Nanoparticle-Modified Electrodes: Copper oxide (CuO) nanoparticles have been incorporated into screen-printed electrodes to increase the electroactive surface area and improve sensitivity. electrochemsci.org Similarly, Fe₃O₄@ZIF-8 nanoparticles have been used to modify screen-printed graphite electrodes for the simultaneous detection of sumatriptan and other compounds. researchgate.netdntb.gov.ua

These modified electrodes typically operate in a phosphate buffer solution (PBS) at a physiological pH, which is optimal for the electrochemical determination of sumatriptan. electrochemsci.orgmdpi.com The oxidation peak potential for sumatriptan is observed at specific voltages, which allows for its quantification. nih.govmdpi.com It is anticipated that this compound will also exhibit electrochemical activity that can be measured using these advanced electrode systems.

Method Validation Parameters for this compound Analysis

The validation of any new analytical method is crucial to ensure its reliability, accuracy, and precision. For the electrochemical analysis of this compound, the validation process would adhere to established guidelines, similar to those used for the parent drug, sumatriptan. researchgate.net The following parameters are essential for the validation of these analytical methods.

Key Validation Parameters:

Linearity: This parameter establishes the range over which the method's response is directly proportional to the concentration of the analyte. For instance, a method for sumatriptan using a CoMoO₄ NSs-modified SPE demonstrated a broad linear range from 0.02 to 600.0 μM. nih.gov Another method using a Ni-Co LDH/SPE showed linearity between 0.01 and 435.0 μM. mdpi.com A CB-TiO₂/GC electrode exhibited a linear response from 5 nmol L⁻¹ to 150 μmol L⁻¹. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For sumatriptan, a low LOD of 0.01 μM was achieved with a CoMoO₄ nanosheet-modified SPE. nih.gov An even lower LOD of 0.002 μM was reported for a Ni-Co LDH/SPE. mdpi.com A method utilizing a CB-TiO₂/GC electrode reported an LOD of 2.9 nmol L⁻¹. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies in various matrices. For example, a method for sumatriptan analysis in human blood serum showed recovery values between 96.6% and 111%. nih.gov Another method reported recovery ranging from 94% to 105% in tablets, urine, and plasma. mdpi.com

Precision: Precision measures the degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD).

Selectivity (or Specificity): This is the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or other drugs. For example, some electrochemical methods have been shown to simultaneously detect sumatriptan and naproxen, with distinct oxidation peaks for each compound. nih.govdntb.gov.ua

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Stability: The stability of the analyte in a given matrix under specific storage conditions is evaluated to ensure that the concentration does not change over time before analysis. The stability of the modified electrode itself is also important, with some electrodes showing stable performance for several weeks. mdpi.com

The table below summarizes the performance characteristics of various validated electrochemical methods for the parent compound, sumatriptan, which can serve as a benchmark for the development and validation of methods for this compound.

Table 1: Performance Characteristics of Validated Electrochemical Methods for Sumatriptan

| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| CoMoO₄ Nanosheets/SPE | DPV | 0.02-600.0 μM | 0.01 μM | nih.gov |

| Ni-Co LDH/SPE | DPV | 0.01-435.0 μM | 0.002 μM | mdpi.com |

| CB-TiO₂/GC | SWV | 5 nmol L⁻¹ - 150 μmol L⁻¹ | 2.9 nmol L⁻¹ | mdpi.com |

| Mesoporous Carbon/GCE | DPV | 1.5-120 µM | 0.8 µM | scispace.com |

| Fe₃O₄@ZIF-8/SPGE | DPV | 0.035–475.0 µM | 0.012 µM | researchgate.net |

Degradation and Stability Research of Sumatriptan N-oxide and Its Precursors

Forced Degradation Studies to Elucidate N-Oxide Formation Pathways

Forced degradation studies are essential in identifying potential degradation products and understanding the chemical stability of a drug substance. For Sumatriptan, these studies have been instrumental in revealing the conditions that lead to the formation of its N-oxide derivative. jocpr.comnih.gov

Sumatriptan is susceptible to oxidation, particularly at its tertiary amine group, leading to the formation of Sumatriptan N-Oxide. jocpr.comnih.gov

Exposure to Oxidizing Agents: Studies have shown that treating Sumatriptan with hydrogen peroxide (H₂O₂) results in the formation of the N-oxide. google.comomicsonline.org For instance, incubating Sumatriptan succinate with 1% H₂O₂ for 2.5 hours at room temperature leads to oxidative degradation and the formation of impurities. researchgate.net Another study confirmed the identity of an oxidation product as this compound after incubation with 25% H₂O₂ for 2 and 24 hours. google.com

Mechanism of Formation: The formation of the N-oxide occurs on the dimethylamino group of the Sumatriptan molecule. jocpr.com Research suggests that once the N-oxide is formed, further oxidation on this part of the molecule is unlikely. jocpr.com

The following table summarizes findings from a study on the oxidative degradation of Sumatriptan.

| Stress Condition | Duration | Temperature | Observation |

| 1% Hydrogen Peroxide | 2.5 hours | Room Temperature | Oxidative degradation occurred, forming Impurity-D (N-Oxide). researchgate.net |

| 25% Hydrogen Peroxide | 2 and 24 hours | Not specified | Confirmed formation of the N-oxide degradation product. google.com |

Table 1: Oxidative Stress Conditions Leading to N-Oxide Formation

The stability of Sumatriptan under light and heat has been investigated to understand its degradation profile.

Photolytic Degradation: Sumatriptan has been found to degrade under photolytic stress conditions. nih.govresearchgate.net One study exposed Sumatriptan to UV light at 254 nm for 2 hours, which induced degradation. researchgate.net Another investigation involved exposure to sunlight for 1.2 million lux hours and UV light at both shorter and longer wavelengths for 200 watt-hours/square meter, resulting in degradation. researchgate.net

Thermal Degradation: While some studies report Sumatriptan to be stable under thermal conditions alone, it is sensitive to dry heat, especially at high temperatures. nih.govresearchgate.netresearchgate.net For example, subjecting the drug to dry heat at 105°C for 12 hours caused degradation. researchgate.net When combined with oxidative conditions, thermal stress significantly promotes the formation of this compound. This is particularly relevant for oral film formulations, where accelerated stability testing at 60°C for 1-3 months showed a proportional increase in N-oxide levels with storage duration.

The table below presents data on the formation of N-oxide in an oral film formulation under thermal stress.

| Storage Condition | N-Oxide Formation (%) |

| 60°C, 1 month | 1.2 |

| 60°C, 3 months | 3.5 |

Table 2: N-Oxide Formation in Sumatriptan Oral Film at 60°C (Data from EP2374448A1)

The pH of a solution can significantly influence the stability of Sumatriptan and its propensity to form the N-oxide.

Acidic and Basic Conditions: Sumatriptan is susceptible to degradation under both acidic and basic conditions, particularly when heated. jocpr.comresearchgate.net Studies have involved refluxing with 1N HCl at 60°C and 3N NaOH at 60°C, both of which induced degradation. jocpr.comresearchgate.net In alkaline conditions, Sumatriptan undergoes oxidative degradation to form the N-oxide (Impurity-D). jocpr.com

Optimal pH for Stability: The electrochemical oxidation of Sumatriptan has been shown to be pH-dependent, with maximum oxidation occurring at a pH of 7.0. researchgate.net For pharmaceutical formulations, maintaining a pH between 4 and 6 is suggested to stabilize the tertiary amine group and limit oxidative degradation. The pH of the commercially available nasal spray formulation is 5.5. google.com The formation of N-nitrosodimethylamine (NDMA), another degradation product, from Sumatriptan is also pH-dependent, with maximum formation occurring in the pH range of 7-8. researchgate.net

Photolytic and Thermal Degradation Pathways and their Contribution to N-Oxide Levels.

Mechanistic Insights into Oxidative N-Oxide Formation from Sumatriptan

The primary mechanism for the formation of this compound is the oxidation of the tertiary amine group on the dimethylaminoethyl side chain. jocpr.comnih.gov

Enzymatic and Chemical Oxidation: This oxidation can be mediated by enzymes like cytochrome P450 (CYP) isoforms, specifically CYP1A2 and CYP2D6, which can convert Sumatriptan into small amounts of this compound. nih.gov Chemically, this transformation can be mimicked using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Electrochemical Oxidation: Studies on the electrochemical behavior of Sumatriptan show that its oxidation is pH-dependent. researchgate.net The proposed mechanism involves the loss of an electron from the nitrogen atom of the dimethylamino group, followed by a reaction with an oxygen species to form the N-oxide. researchgate.net

Single Oxidation Site: Research indicates that once the N-oxide is formed on the dimethylamino group, further oxidation at other sites on the molecule is less likely to occur. jocpr.com

Strategies for Mitigating N-Oxide Formation in Pharmaceutical Formulations

Several strategies can be employed to minimize the formation of this compound in pharmaceutical products, thereby ensuring their stability and quality.

Use of Antioxidants: The inclusion of antioxidants is a key strategy. Thiol-containing agents like glutathione and cysteine have been shown to be effective in reducing N-oxide formation by scavenging free radicals and inhibiting oxidation. A patent demonstrated that using glutathione in oral films reduced the N-oxide content from 3.5% to 0.4% after 3 months of storage at 60°C.

pH Control: Maintaining the pH of the formulation within an optimal range is crucial. A pH of 4-6 is recommended to enhance the stability of the tertiary amine group and reduce its susceptibility to oxidation.

Low-Oxygen Packaging: For formulations prone to oxidation, such as oral films with a high surface area, packaging in a low-oxygen environment can be beneficial. This can be achieved by using nitrogen-flushed containers to limit exposure to oxygen.

The following table summarizes strategies to mitigate N-Oxide formation.

| Strategy | Mechanism | Example/Result |

| Antioxidants | Scavenging free radicals and inhibiting oxidation. | Adding glutathione (0.2–1% w/w) to oral films reduced N-oxide formation from 3.5% to 0.4% after 3 months at 60°C. |

| pH Adjustment | Stabilizing the tertiary amine group. | Maintaining formulation pH between 4 and 6. |

| Low-Oxygen Packaging | Limiting exposure to oxygen to prevent oxidative degradation. | Using nitrogen-flushed containers for storage. |

Table 3: Mitigation Strategies for this compound Formation

Impurity Profiling and Quality Control Research of Sumatriptan N-oxide

Identification and Characterization of Sumatriptan N-Oxide as a Process Impurity

This compound, chemically identified as N,N-Dimethyl-2-(5-((N-methylsulfamoyl)methyl)-1H-indol-3-yl)ethan-1-amine oxide, can arise during the manufacturing process of Sumatriptan. globalresearchonline.netdrugfuture.com Its formation is primarily attributed to the oxidation of the tertiary amine on the dimethylaminoethyl side chain of the Sumatriptan molecule. wikipedia.org

The synthesis of Sumatriptan involves multiple steps, and the presence of oxidizing agents or conditions at any stage can potentially lead to the formation of the N-oxide. daicelpharmastandards.com While specific synthetic steps, such as those involving reagents like hydrogen peroxide or reactions conducted in the presence of air (oxygen), are susceptible, this impurity can theoretically form whenever the Sumatriptan molecule is exposed to an oxidative environment. researchgate.netbeilstein-journals.org

The identification and characterization of this compound as a process-related impurity are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating the impurity from the parent drug, Sumatriptan. prezi.com Due to its increased polarity from the N-oxide functional group, it generally has a different retention time than Sumatriptan in reverse-phase HPLC methods. Further structural confirmation is achieved through spectroscopic methods:

Mass Spectrometry (MS): Provides the molecular weight of the impurity, confirming the addition of an oxygen atom to the Sumatriptan structure. prezi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure, confirming the location of the oxidation on the dimethylamino group. prezi.com

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule. prezi.com

The presence of even small quantities of process impurities necessitates rigorous quality control throughout the pharmaceutical production lifecycle to ensure the final product meets its specifications. daicelpharmastandards.comprezi.com

Role of this compound as a Degradation Impurity in Pharmaceutical Products

Sumatriptan is susceptible to degradation under certain environmental conditions, leading to the formation of impurities, with this compound being a primary oxidative degradant. researchgate.netnih.gov Forced degradation studies, which are a regulatory requirement, intentionally stress the drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Research has shown that Sumatriptan degrades under oxidative and photolytic stress conditions, resulting in the formation of this compound. researchgate.netnih.gov

Oxidative Stress: Exposure of Sumatriptan to oxidizing agents, such as hydrogen peroxide (H₂O₂), readily produces this compound. tsijournals.com Studies have demonstrated significant degradation when Sumatriptan is treated with hydrogen peroxide, confirming the molecule's sensitivity to oxidation.

Photolytic Stress: Exposure to light, particularly UV light, can also induce the formation of this compound. researchgate.netnih.gov

The following table summarizes typical conditions used in forced degradation studies that lead to the formation of this compound.

| Stress Condition | Agent/Method | Typical Conditions | Result |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 1% to 10% H₂O₂ solution at room temperature or elevated temperatures (e.g., 60°C). researchgate.nettsijournals.com | Formation of this compound. |

| Photostability | UV Light Exposure | Exposure of the drug solution to UV light at 254 nm. researchgate.net | Formation of this compound and other photolytic degradants. |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | Refluxing with 3N NaOH at 60°C. | While primarily causing hydrolysis, oxidative degradation can also occur. researchgate.net |

The formation of this degradation impurity underscores the importance of appropriate formulation and packaging for Sumatriptan products. Strategies to minimize its formation include the use of antioxidants, pH control of the formulation, and packaging in light-resistant, low-oxygen containers. google.com

Development of Reference Standards for this compound in Analytical Laboratories

The accurate quantification and control of this compound in pharmaceutical products depend on the availability of a highly purified reference standard. globalresearchonline.net Analytical laboratories and specialized chemical suppliers undertake the synthesis and characterization of this impurity to provide well-characterized standards for quality control (QC) applications. globalresearchonline.netdaicelpharmastandards.comsynthinkchemicals.com

The development of a this compound reference standard involves two main stages: synthesis and characterization.

Synthesis: The most common method for preparing the reference standard is through the direct, controlled oxidation of Sumatriptan. This mimics the degradation pathway and allows for targeted synthesis. Common oxidizing agents and conditions include:

Meta-chloroperbenzoic acid (mCPBA): A standard reagent for the N-oxidation of tertiary amines.

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, such as sodium tungstate, in a methanolic medium. researchgate.net The reaction is typically conducted at a controlled temperature (e.g., 50-55°C) and monitored by techniques like Thin Layer Chromatography (TLC). researchgate.net

Following the reaction, purification is performed using techniques like column chromatography or crystallization to isolate the this compound with high purity.

Characterization and Certification: Once synthesized and purified, the reference standard undergoes rigorous analytical characterization to confirm its identity and purity. This data is compiled into a Certificate of Analysis (CoA). daicelpharmastandards.com

| Analytical Technique | Purpose | Typical Findings for this compound |

| HPLC | Purity assessment and separation from starting material. | Shows a single major peak, indicating high purity (>95%). Elutes earlier than Sumatriptan due to increased polarity. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI-MS) shows a molecular ion peak corresponding to the molecular formula C₁₄H₂₁N₃O₃S (m/z 311.4 [M+H]⁺). |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | Provides detailed data on the chemical shifts and coupling constants of protons and carbons, confirming the N-oxide structure. daicelpharmastandards.comprezi.com |

| IR Spectroscopy | Functional group identification. | Confirms the presence of key functional groups in the molecule. prezi.com |

These reference standards are crucial for the validation of analytical methods, routine quality control testing of Sumatriptan drug substance and products, and for ensuring that impurity levels remain within regulatory limits. globalresearchonline.netsynthinkchemicals.com

Regulatory Perspectives on Impurity Limits and Analytical Control Strategies

Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in pharmaceutical products. beilstein-journals.org The presence of this compound must be monitored and controlled to ensure the drug product is safe and effective.

According to ICH guidelines, such as Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), impurities present above a certain threshold require identification and qualification. For many drug products, an impurity present at or above 0.10% to 0.15% must be identified and characterized. researchgate.netbeilstein-journals.org Specific limits for known impurities are often set based on batch data, stability studies, and toxicological assessments.

While specific limits for this compound can be found in various pharmacopeias or in a manufacturer's drug product specification, some literature suggests that oxidation impurities in Sumatriptan formulations should be controlled to low levels. For example, a patent for a liquid formulation of Sumatriptan specifies a limit for an oxidation impurity at less than 0.5% (w/w), with preferred limits of less than 0.3% or even 0.2% (w/w). google.com Because N-oxides can sometimes be alerting for mutagenicity, stricter controls may be considered depending on toxicological data, in line with guidelines like ICH M7. freethinktech.comresearchgate.net

Analytical Control Strategies: To manage and control the levels of this compound, pharmaceutical manufacturers employ several strategies:

Process Optimization: Refining the synthesis of Sumatriptan to minimize the use of oxidizing conditions or to introduce steps that effectively remove the impurity. daicelpharmastandards.com

Formulation Development: Creating stable formulations by:

Adding Antioxidants: Incorporating agents like glutathione can scavenge free radicals and inhibit oxidation.

pH Adjustment: Maintaining the pH of liquid formulations in a range (e.g., pH 4-6) that enhances the stability of the tertiary amine.

Packaging Controls: Using protective packaging, such as low-oxygen (e.g., nitrogen-flushed) containers and light-resistant materials, to prevent degradation during storage. pharmacopeia.cn

Stability-Indicating Methods: Developing and validating robust analytical methods, primarily HPLC, that can accurately separate and quantify this compound from Sumatriptan and other potential impurities.

Setting Specifications: Establishing and justifying acceptance criteria (limits) for this compound in both the drug substance and the final drug product.

These integrated strategies ensure that the level of this compound is consistently controlled, guaranteeing the quality and safety of Sumatriptan medications.

Advanced Research Applications and Theoretical Studies of Sumatriptan N-oxide

Sumatriptan N-Oxide as a Model Compound in Oxidation Chemistry Research

The oxidation of the N,N-dimethylaminoethyl group on the indole ring of sumatriptan to form this compound serves as a practical model for studying oxidation reactions. researchgate.net This transformation is particularly relevant in pharmaceutical sciences, where understanding and controlling the degradation of drug molecules is crucial for ensuring product stability and efficacy. researchgate.net

Research has demonstrated that triptans, including sumatriptan, are susceptible to oxidation at the alkylamino group, leading to the formation of their respective N-oxides. google.com This oxidative process can be catalyzed by various agents. For instance, a straightforward and efficient method for synthesizing triptan N-oxides, including this compound, involves the use of sodium tungstate and 30% aqueous hydrogen peroxide in the presence of methanesulphonic acid. researchgate.net This particular method highlights the utility of tungstate-catalyzed oxidations in organic synthesis. researchgate.net

The study of this compound formation also provides insights into the mechanisms of drug metabolism. While the primary metabolic pathway for sumatriptan is oxidative deamination by monoamine oxidase A (MAO-A), the formation of this compound represents an alternative pathway mediated by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov The identification of this compound as a metabolite has been confirmed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Furthermore, investigations into the prevention of this oxidation have practical applications in drug formulation. Studies have shown that the inclusion of thiol-containing antioxidants, such as glutathione or cysteine, can effectively suppress the formation of N-oxides in pharmaceutical preparations. google.com This underscores the value of this compound as a model for developing strategies to enhance the chemical stability of amine-containing drugs.

A study on the oxidation of amine-based pharmaceuticals by peroxymonosulfate (PMS) revealed that sumatriptan primarily reacts at its tertiary amine group. nih.gov This research is significant for water treatment processes, as it explores methods to control the formation of N-nitrosodimethylamine (NDMA), a potential disinfection byproduct, from precursor compounds like sumatriptan. nih.govresearchgate.net The study demonstrated that pre-oxidation with PMS can significantly reduce the potential for NDMA formation during subsequent chloramination. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become indispensable tools for elucidating the properties and behavior of molecules at the atomic level. nsps.org.ngresearchgate.net These methods have been applied to this compound and its parent compound to understand their electronic structure, reactivity, and conformational dynamics.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nsps.org.ngresearchgate.net Such calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic characteristics. tandfonline.comacs.org

For instance, molecular orbital studies have been used to support proposed electrochemical oxidation mechanisms of sumatriptan on modified electrode surfaces. electrochemsci.org These calculations help in understanding the electron transfer processes that govern the oxidation reaction.

The reactivity of sumatriptan and, by extension, its N-oxide, can be analyzed using frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and distributions of these orbitals provide insights into the sites of electrophilic and nucleophilic attack.

Quantum chemical calculations have also been instrumental in demonstrating the underlying mechanisms of NDMA formation from amine-based pharmaceuticals. nih.gov These theoretical studies can elucidate the importance of specific functional groups, such as the tertiary amine in sumatriptan, in these reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net These simulations can provide detailed insights into the conformational preferences of molecules and their interactions with their environment.

MD simulations have been utilized to study the interaction of protonated sumatriptan with model cell membranes. nih.govdntb.gov.ua These studies have shown that sumatriptan partitions between the lipid head-water interface and the aqueous phase, with key interactions including hydrogen bonds, salt bridges, and cation-π interactions. nih.gov Such simulations are crucial for understanding the factors that limit the ability of drugs like sumatriptan to cross biological barriers. nih.gov While these studies have focused on sumatriptan, the methodologies are directly applicable to understanding the conformational dynamics and membrane interactions of this compound. The increased polarity of the N-oxide group would likely alter its partitioning and interaction with lipid bilayers.

The development of coarse-grained models for molecules like sumatriptan allows for simulations of larger systems and longer timescales, providing a bridge between atomistic detail and experimental observations. nih.gov

Mechanistic Studies of N-Oxide Formation via Computational Approaches

Computational approaches can be employed to investigate the reaction mechanisms involved in the formation of this compound. By modeling the potential energy surface of the oxidation reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. mdpi.com

For example, computational studies on the oxidation of similar amine-containing compounds can shed light on the energetics and kinetics of N-oxide formation. acs.org These theoretical investigations can complement experimental studies by providing a molecular-level understanding of the factors that influence the reaction, such as the nature of the oxidant and the reaction conditions. researchgate.net

Research into Other Potential Chemical Transformations of this compound

While the formation of this compound through oxidation is a primary focus of research, the compound itself can potentially undergo further chemical transformations. These reactions are of interest for understanding its metabolic fate and for synthetic purposes.

One potential reaction is the reduction of the N-oxide group back to the tertiary amine. This can be achieved using common reducing agents. This reversible transformation is a key aspect of the chemistry of N-oxides.

Additionally, this compound could potentially undergo substitution reactions, where various nucleophiles could be used to modify the functional groups on the molecule. The presence of the N-oxide group can influence the reactivity of other parts of the molecule, potentially opening up new avenues for chemical synthesis.

The biotransformation of sumatriptan by various microorganisms has been studied, revealing different metabolites. mdpi.com While this particular study did not report the formation of this compound, it highlights the potential for microbial systems to be used to explore novel chemical transformations of sumatriptan and its derivatives.

Further research into the chemical reactivity of this compound could uncover new derivatives with interesting pharmacological or chemical properties, expanding its utility beyond its current role as a metabolite and research compound.

Q & A

Q. How can researchers design studies to fill gaps in the existing literature on this compound’s off-target effects?

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.